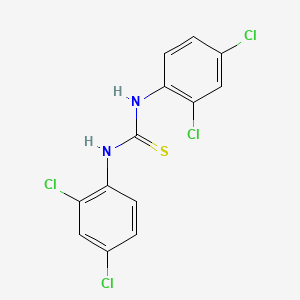

Thiourea, N,N'-bis(2,4-dichlorophenyl)-

Description

BenchChem offers high-quality Thiourea, N,N'-bis(2,4-dichlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N,N'-bis(2,4-dichlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

52477-05-1 |

|---|---|

Molecular Formula |

C13H8Cl4N2S |

Molecular Weight |

366.1 g/mol |

IUPAC Name |

1,3-bis(2,4-dichlorophenyl)thiourea |

InChI |

InChI=1S/C13H8Cl4N2S/c14-7-1-3-11(9(16)5-7)18-13(20)19-12-4-2-8(15)6-10(12)17/h1-6H,(H2,18,19,20) |

InChI Key |

LPHHXYWWIUGMIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

The Broad Academic Importance of Diarylthiourea Compounds in Chemical Research

Diarylthiourea derivatives have garnered considerable attention in the scientific community due to their versatile applications, stemming from their distinct structural and electronic properties. annexechem.commdpi.com The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom) allows these molecules to engage in a variety of intermolecular interactions, making them valuable building blocks in supramolecular chemistry and materials science. nih.gov

A significant area of research for diarylthioureas is in the field of organocatalysis . The ability of the thiourea (B124793) moiety to form dual hydrogen bonds enables it to activate and stabilize substrates in a variety of organic reactions. rsc.org This has led to their use as catalysts in asymmetric synthesis, where the development of chiral diarylthiourea catalysts has been a notable achievement.

Furthermore, the thiourea scaffold is a common feature in many biologically active compounds . researchgate.net Researchers have extensively explored diarylthiourea derivatives for their potential as therapeutic agents, with studies revealing a wide range of activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov The lipophilicity and electronic nature of the aryl substituents can be readily modified, allowing for the fine-tuning of their biological profiles.

The interaction of the thiourea group with various anions and metal ions has also positioned diarylthioureas as effective chemosensors . nih.gov Their ability to signal the presence of specific analytes through changes in color or fluorescence makes them useful in environmental monitoring and analytical chemistry.

Key Research Domains Pertaining to N,n Bis 2,4 Dichlorophenyl Thiourea and Its Analogues

Classical and Modified Synthesis Procedures

The traditional approaches to synthesizing N,N'-bis(2,4-dichlorophenyl)thiourea and other diarylthioureas predominantly involve the reaction of an aryl amine with a suitable thiocarbonyl transfer reagent. These methods, while established, are often subject to variations in reaction conditions to optimize yield and purity.

Reaction Pathways and Proposed Mechanisms

The most common classical pathway for the synthesis of symmetrical diarylthioureas, such as N,N'-bis(2,4-dichlorophenyl)thiourea, involves the reaction of two equivalents of an aniline (B41778) with one equivalent of a thiocarbonyl source. One widely used thiocarbonyl source is thiophosgene (B130339) (CSCl₂). The proposed mechanism involves the nucleophilic attack of the amino group of 2,4-dichloroaniline (B164938) on the electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride, with the second equivalent of the aniline reacting with the intermediate isothiocyanate.

An alternative and more common method involves the in-situ or direct reaction of an aryl isothiocyanate with an aryl amine. For the synthesis of N,N'-bis(2,4-dichlorophenyl)thiourea, this would involve the reaction of 2,4-dichlorophenyl isothiocyanate with 2,4-dichloroaniline. The mechanism is a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom of the -N=C=S group, leading to the formation of the thiourea linkage.

Another classical method utilizes carbon disulfide (CS₂) in the presence of a base. The reaction proceeds through the formation of a dithiocarbamate (B8719985) salt from the amine and CS₂. This intermediate can then react with another molecule of the amine, often with the aid of a desulfurizing agent or under specific reaction conditions, to yield the corresponding thiourea. nih.gov

Influence of Solvent Systems and Reaction Conditions on Yield and Selectivity

The choice of solvent and reaction conditions plays a pivotal role in the synthesis of diarylthioureas, significantly impacting the reaction rate, yield, and purity of the final product.

In the synthesis of N,N'-bis(2-dialkylaminophenyl)thioureas, dichloromethane (B109758) (CH₂Cl₂) is often employed as the solvent, with the reaction being heated to ensure completion. nih.gov The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) has also been reported, particularly in syntheses involving chlorotrimethylsilane (B32843) as a promoter. organic-chemistry.org For the synthesis of N-(3,4-dichlorophenyl)thiourea, refluxing in water has been utilized. nih.gov

The reaction temperature is another critical parameter. While many syntheses are conducted at room temperature or with gentle heating, some procedures require refluxing for several hours to drive the reaction to completion. nih.gov The yield of N,N′-bis(4-chlorophenyl)thiourea was reported to be 84% when synthesized under specific conditions. researchgate.net

The table below summarizes the reaction conditions for the synthesis of some diarylthioureas.

| Reactants | Solvent | Conditions | Yield (%) | Reference |

| 2-Amino-N,N'-dimethylaniline, 1,1'-Thiocarbonyldiimidazole | Dichloromethane | 323 K, overnight | 70 | nih.gov |

| 2-Amino-N,N'-diethylaniline, 1,1'-Thiocarbonyldiimidazole | Dichloromethane | 323 K, overnight | 61 | nih.gov |

| 3,4-Dichloroaniline, Ammonium thiocyanate, HCl | Water | Reflux, 7h | - | nih.gov |

| 4-Chlorophenylamine | N,N-Dimethylformamide | - | 84 | researchgate.net |

Expedited Synthetic Protocols, Including Microwave-Assisted Approaches

To overcome the limitations of classical synthesis, such as long reaction times and sometimes harsh conditions, expedited synthetic protocols have been developed. Microwave-assisted synthesis has emerged as a particularly effective method for the rapid and efficient production of diarylthioureas.

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. sphinxsai.comukm.my This enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can accelerate the reaction rate. ukm.my Solvent-free microwave-assisted synthesis represents a further advancement, offering an environmentally friendly and economical approach. researchgate.net

A comparative study on the synthesis of naphthalene-monothioureas demonstrated a significant reduction in reaction time from 6 hours under reflux to just 5 minutes with microwave irradiation, along with an improvement in yield from 31-82% to 82-89%. ukm.my The use of a slightly polar solvent like dichloromethane can aid in the optimal absorption of microwave energy. ukm.my

The following table compares conventional and microwave-assisted synthesis for a selection of diarylthioureas.

| Synthesis Method | Reaction Time | Yield (%) | Reference |

| Conventional (Reflux) | |||

| 1-(Naphthalene-1-yl)-3-(o-tolyl)thiourea | 6 h | 31 | ukm.my |

| 1-(Naphthalene-1-yl)-3-(m-tolyl)thiourea | 6 h | 82 | ukm.my |

| 1-(Naphthalene-1-yl)-3-(p-tolyl)thiourea | 6 h | 75 | ukm.my |

| Microwave-Assisted | |||

| 1-(Naphthalene-1-yl)-3-(o-tolyl)thiourea | 5 min | 82 | ukm.my |

| 1-(Naphthalene-1-yl)-3-(m-tolyl)thiourea | 5 min | 89 | ukm.my |

| 1-(Naphthalene-1-yl)-3-(p-tolyl)thiourea | 5 min | 85 | ukm.my |

| Diarylthioureas (general) | 2-8 min | Higher than conventional | sphinxsai.com |

Environmentally Conscious Synthesis Strategies (e.g., Ultrasonic-Assisted Techniques)

In line with the principles of green chemistry, environmentally conscious synthesis strategies are gaining prominence. Ultrasound-assisted synthesis is one such technique that offers a milder and more energy-efficient alternative to conventional methods.

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. researchgate.net Ultrasound-assisted synthesis of bis-thioureas has been shown to proceed under mild conditions with quantitative yields for a broad range of substrates. rsc.org

For instance, the synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea under ultrasonic conditions resulted in high yields within 20-30 minutes of sonication. researchgate.net This method often avoids the need for harsh reagents and prolonged reaction times, making it a more sustainable approach. The use of benign solvents or even solvent-free conditions further enhances the green credentials of this technique.

Derivatization and Functionalization Strategies for Structural Modification

The structural modification of the N,N'-bis(2,4-dichlorophenyl)thiourea scaffold is crucial for modulating its physicochemical properties and biological activity. Derivatization and functionalization strategies are employed to introduce diverse substituents and functionalities.

One common strategy involves the acylation of the thiourea nitrogen atoms. For example, bis-acyl-thiourea derivatives have been synthesized by reacting a diamine with an acyl isothiocyanate, which is generated in situ from an acid chloride and potassium thiocyanide. mdpi.com This allows for the introduction of various acyl groups, including those with additional functional groups.

Furthermore, the thiourea moiety itself can serve as a precursor for the synthesis of other heterocyclic systems. For instance, N,4-diaryl-1,3-thiazole-2-amines have been prepared by reacting α-bromoacetophenones with aryl thioureas. nih.gov This highlights the utility of diarylthioureas as versatile building blocks in medicinal chemistry. The synthesis of bis(thiourea)hydrazide pseudopeptides represents another example of how the thiourea motif can be incorporated into more complex molecular architectures. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of N,N'-bis(2,4-dichlorophenyl)thiourea. Both Fourier-transform infrared (FT-IR) and Raman spectroscopy provide complementary information on the vibrational modes within the molecule.

Identification of Characteristic Functional Groups and Vibrational Modes

The vibrational spectrum of N,N'-bis(2,4-dichlorophenyl)thiourea is characterized by distinct bands corresponding to its constituent functional groups. While specific experimental data for this compound is not widely published, the expected vibrational frequencies can be inferred from data on closely related structures, including various substituted thioureas and aromatic compounds. nih.govresearchgate.netmdpi.comnist.govresearchgate.netresearchgate.netresearchgate.net

Key functional groups and their expected vibrational regions include:

N-H Stretching: The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. In similar bis-acyl-thiourea derivatives, N-H stretching bands have been identified between 3030 cm⁻¹ and 3479 cm⁻¹. mdpi.com For N,N'-bis(2-dialkylaminophenyl)thioureas, these stretches were found at 3165 and 3226 cm⁻¹. nih.gov The precise position and appearance of these bands (sharp or broad) are indicative of the extent of hydrogen bonding.

C=S Stretching (Thioamide I): The thiocarbonyl (C=S) stretching vibration is a key marker for the thiourea (B124793) core. This band is expected in the range of 1240-1310 cm⁻¹. For instance, in a series of bis-acyl-thiourea derivatives, the C=S stretch was reported between 1240 and 1300 cm⁻¹, with a specific N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) showing a peak at 1309 cm⁻¹. mdpi.com In Raman spectra of thiourea and its complexes, the C=S stretch is also a prominent feature. researchgate.net

C-N Stretching (Thioamide II & III): The C-N stretching vibrations of the thiourea moiety, often coupled with N-H bending, give rise to bands in the fingerprint region. The thioamide II band, with significant C-N stretching and N-H bending character, is expected around 1500-1600 cm⁻¹. The thioamide III band, with a greater contribution from C-N stretching, typically appears in the 1300-1400 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The dichlorophenyl rings will exhibit characteristic vibrations. Aromatic C-H stretching bands are anticipated above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibrations from the dichlorophenyl groups are expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

The following table summarizes the expected characteristic vibrational modes for N,N'-bis(2,4-dichlorophenyl)thiourea based on analogies with related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | References |

| N-H | Stretching | 3100 - 3400 | nih.govmdpi.com |

| C=S (Thiourea) | Stretching (Thioamide I) | 1240 - 1310 | mdpi.comresearchgate.net |

| C-N / N-H | Bending/Stretching (Thioamide II) | 1500 - 1600 | researchgate.net |

| C-N | Stretching (Thioamide III) | 1300 - 1400 | researchgate.net |

| Aromatic C-H | Stretching | > 3000 | |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | |

| C-Cl | Stretching | 600 - 800 |

Spectroscopic Probes for Hydrogen Bonding Environments

Vibrational spectroscopy is particularly sensitive to hydrogen bonding interactions, which are significant in thiourea derivatives. nih.govscispace.com The presence of both N-H donor groups and the C=S sulfur acceptor atom allows for the formation of intermolecular hydrogen bonds.

The key spectroscopic indicators of hydrogen bonding in N,N'-bis(2,4-dichlorophenyl)thiourea are:

Shifts in N-H Stretching Frequencies: The formation of N-H···S hydrogen bonds typically leads to a red shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands in the FT-IR and Raman spectra. The magnitude of this shift often correlates with the strength of the hydrogen bond. In the solid state, where intermolecular hydrogen bonding is prevalent, these bands are expected to be at a lower frequency compared to a dilute solution in a non-polar solvent.

Changes in C=S Vibrational Frequency: The involvement of the sulfur atom in hydrogen bonding can also influence the C=S stretching frequency. A slight blue shift (a shift to higher wavenumbers) of the C=S band is sometimes observed upon hydrogen bond formation, as electron density is drawn away from the C=S bond.

Crystallographic studies of related compounds, such as N,N′-bis(4-chlorophenyl)thiourea, have confirmed the presence of intermolecular N-H···S hydrogen bonds that link molecules into chains or other supramolecular assemblies. scispace.com Similar interactions are anticipated to be a defining feature of the solid-state structure of N,N'-bis(2,4-dichlorophenyl)thiourea, and these would be readily detectable through the characteristic shifts in its vibrational spectra.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of N,N'-bis(2,4-dichlorophenyl)thiourea. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

The calculated exact mass of N,N'-bis(2,4-dichlorophenyl)thiourea (C₁₃H₈Cl₄N₂S) is approximately 363.916 g/mol . A high-resolution mass spectrum would be expected to show the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this mass.

A crucial feature in the mass spectrum of this compound is the isotopic pattern arising from the presence of four chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will result in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments. The isotopic pattern for a fragment containing four chlorine atoms (M, M+2, M+4, M+6, M+8) would be a definitive indicator of the compound's identity. For instance, a mass spectrum of N-(2,4-dichloro)benzoyl-N'-phenylthiourea, which contains two chlorine atoms, showed a characteristic pattern for the molecular ion at m/z 322.98 (M, 100%), 324.97 (M+2, 65%), and 326.97 (M+4, 10%). nist.gov

While specific fragmentation data for N,N'-bis(2,4-dichlorophenyl)thiourea is not available, fragmentation pathways can be predicted based on the structure and data from related thioureas. Common fragmentation patterns for N,N'-diarylthioureas include:

Cleavage of the C-N bonds: This can lead to the formation of ions corresponding to the 2,4-dichlorophenyl isothiocyanate fragment or the 2,4-dichloroaniline (B164938) fragment.

Loss of small molecules: Elimination of H₂S or HSCN from the molecular ion can also occur.

Fragmentation of the aromatic rings: This would involve the loss of chlorine atoms or HCl.

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and chlorine in the compound, which can be compared against the theoretical values calculated from the molecular formula (C₁₃H₈Cl₄N₂S). This technique serves as a fundamental confirmation of the compound's purity and empirical formula.

The theoretical elemental composition of N,N'-bis(2,4-dichlorophenyl)thiourea is presented in the table below. Experimental values obtained for a pure sample are expected to be in close agreement (typically within ±0.4%) with these theoretical percentages. For comparison, the experimental and calculated values for the related N,N'-bis(4-chlorophenyl)thiourea are also included. scispace.com

| Element | Theoretical % in C₁₃H₈Cl₄N₂S | Found % in C₁₃H₁₀Cl₂N₂S scispace.com | Calculated % in C₁₃H₁₀Cl₂N₂S scispace.com |

| Carbon (C) | 42.65% | 52.45% | 52.54% |

| Hydrogen (H) | 2.20% | 3.32% | 3.39% |

| Nitrogen (N) | 7.65% | 9.36% | 9.43% |

| Sulfur (S) | 8.76% | 10.70% | 10.79% |

| Chlorine (Cl) | 38.74% | - | - |

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For N,N'-bis(2,4-dichlorophenyl)thiourea, DFT calculations offer a detailed picture of its geometric and electronic properties.

Geometry Optimization and Electronic Structure Properties

The initial step in the computational analysis involves the geometry optimization of the molecule to find its most stable conformation (lowest energy state). DFT methods, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used for this purpose. The optimization of a related compound, N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl)) bis(carbonothioyl))bis(2,4-dichlorobenzamide), reveals key structural features that are likely to be present in N,N'-bis(2,4-dichlorophenyl)thiourea. nih.gov In such structures, the thiourea (B124793) backbone (–NH–C(S)–NH–) and the substituted phenyl rings adopt a specific spatial arrangement to minimize steric hindrance and optimize electronic interactions. The planarity of the thiourea group is a significant characteristic. nih.gov

Upon optimization, the electronic structure properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For a similar bis-acyl-thiourea derivative with 2,4-dichlorobenzamide (B1293658) moieties, the HOMO was found to be distributed over the entire molecule, while the LUMO was localized on the nitro-phenylenediamine part, which is not present in the title compound. nih.gov In N,N'-bis(2,4-dichlorophenyl)thiourea, it is expected that both HOMO and LUMO would be significantly influenced by the electron-withdrawing chlorine atoms on the phenyl rings.

Table 1: Representative DFT-Calculated Electronic Properties of a Structurally Similar Thiourea Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -3.0 eV |

| HOMO-LUMO Gap | 3.5 eV |

| Dipole Moment | 5.0 D |

Note: Data presented is for a structurally related bis-acyl-thiourea derivative and serves as an illustrative example. nih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FTIR) and UV-Visible spectroscopy to validate the computational model. Theoretical vibrational frequencies can be calculated, and when scaled appropriately, they typically show good agreement with experimental IR spectra. For various thiourea derivatives, characteristic vibrational modes include N-H stretching, C=S stretching, and C-N stretching. mdpi.com In a study on N,N′-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), the calculated IR spectrum was in good agreement with the experimental data, with the characteristic N-H stretching bands observed around 3222 and 3074 cm⁻¹ and the C=S stretching band at 1180 cm⁻¹. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Visible absorption spectra. The calculated maximum absorption wavelengths (λmax) can be correlated with experimental spectra to understand the electronic transitions occurring within the molecule. For thiourea derivatives, these transitions are often of the n → π* and π → π* type.

Analysis of Molecular Electrostatic Potential Surfaces and Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a related bis-acyl-thiourea derivative containing 2,4-dichlorobenzamide, the MESP analysis showed that the negative potential (red and yellow regions) was localized on the oxygen, chlorine, and sulfur atoms, indicating these as sites for electrophilic attack. nih.gov The regions around the N-H protons would exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Global Reactivity Descriptors for a Similar Thiourea Derivative

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.75 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 1.75 eV |

| Global Electrophilicity (ω) | χ² / (2η) | 6.46 eV |

Note: Data is illustrative and based on the values from Table 1 for a related compound. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of molecules over time. This is particularly important for flexible molecules like N,N'-bis(2,4-dichlorophenyl)thiourea.

Exploration of Conformational Space and Molecular Flexibility

N,N'-bis(2,4-dichlorophenyl)thiourea possesses several rotatable bonds, particularly the C-N bonds linking the phenyl rings to the thiourea core. This allows the molecule to adopt various conformations in solution or in the gas phase. MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. The flexibility of the molecule is a key determinant of its ability to interact with biological targets or other molecules. Conformational analysis of similar bis-thiourea compounds has revealed the existence of different conformers, such as cisoid and transoid arrangements, which can be influenced by intramolecular hydrogen bonding. mdpi.compreprints.org

Studies of Intermolecular Interactions in Condensed Phases

In the solid state or in solution, molecules of N,N'-bis(2,4-dichlorophenyl)thiourea will interact with each other and with solvent molecules. MD simulations can model these intermolecular interactions, which are crucial for understanding the macroscopic properties of the material. In the crystal structures of related thiourea derivatives, intermolecular hydrogen bonds, particularly N-H···S and N-H···O (if applicable), are commonly observed, often leading to the formation of dimers or extended chains. nih.govresearchgate.net Halogen bonding involving the chlorine atoms may also play a role in the crystal packing. MD simulations in a solvent box can provide insights into solvation effects and the stability of different conformations in solution. The study of intermolecular forces is essential for predicting how the compound will behave in a condensed phase, influencing properties like solubility and crystal packing.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as N,N'-bis(2,4-dichlorophenyl)thiourea, and a biological macromolecule.

Computational Assessment of Binding Modes with Biological Macromolecules (e.g., Enzymes, DNA)

Computational studies on thiourea derivatives provide valuable information on their binding modes with various biological targets. While direct docking studies on N,N'-bis(2,4-dichlorophenyl)thiourea are not extensively documented in publicly available research, analyses of closely related compounds offer significant predictive insights.

For instance, studies on bis-acyl-thiourea derivatives, which include the 2,4-dichlorophenyl moiety, have been conducted to assess their interaction with DNA and enzymes like urease. nih.govresearchgate.net Molecular docking simulations of N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl)) bis(carbonothioyl))bis(2,4-dichlorobenzamide), a related derivative, indicate a mixed-mode interaction with DNA, involving both intercalation and groove binding. nih.gov The thiourea core, along with the phenyl rings, plays a crucial role in stabilizing the complex within the DNA minor groove. nih.gov

Similarly, docking simulations with enzymes reveal specific binding within active sites. For example, in studies of thiourea analogs against neuraminidase from the influenza virus, the thiourea core often participates in critical hydrogen bond networks, while the aromatic portions engage in hydrophobic and electrostatic interactions. nih.gov Docking of other thiourea derivatives with DNA gyrase has also been explored, showing good affinity within the ATP-binding pocket. nih.gov These studies collectively suggest that the N,N'-bis(2,4-dichlorophenyl)thiourea molecule likely exhibits strong binding to protein and nucleic acid targets, driven by a combination of forces.

Below is a table summarizing representative molecular docking data for a related bis-acyl-thiourea derivative (UP-1) with DNA and Urease, illustrating the type of data generated in these computational assessments.

| Macromolecule | Binding Affinity (ΔG) (kcal/mol) | Binding Constant (Kb) (M⁻¹) | Predicted Interaction Mode |

|---|---|---|---|

| DNA (dodecamer) | -9.8 | 1.51 x 10⁷ | Minor Groove Binding & Intercalation |

| Urease (H. pylori) | -7.6 | 1.05 x 10⁵ | Active Site Inhibition |

Data in the table is derived from findings for N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl)) bis(carbonothioyl))bis(2,4-dichlorobenzamide) for illustrative purposes. nih.gov

Characterization of Hydrogen Bonding and Hydrophobic Interactions at Binding Interfaces

The stability of the ligand-target complex is determined by the nature and strength of intermolecular interactions. For thiourea derivatives, hydrogen bonds and hydrophobic interactions are paramount. nih.gov

The thiourea backbone (–NH–C(=S)–NH–) is a potent hydrogen bond donor, with the two N-H groups readily interacting with electronegative atoms like oxygen, nitrogen, or sulfur in the amino acid residues of a protein's active site or the phosphate (B84403) backbone of DNA. nih.gov The sulfur atom of the thiocarbonyl group can also act as a hydrogen bond acceptor. nih.gov Studies on various N,N'-diarylthioureas confirm the prevalence of intramolecular and intermolecular hydrogen bonds, which dictate the planarity and conformational preferences of the molecule. nih.gov

The two 2,4-dichlorophenyl rings in N,N'-bis(2,4-dichlorophenyl)thiourea are critical for establishing hydrophobic and other non-covalent interactions. These aromatic rings can fit into hydrophobic pockets within a receptor, displacing water molecules and contributing favorably to the binding energy. nih.gov The chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction, with electron-rich atoms in the binding site. Furthermore, π-π stacking interactions between the phenyl rings and aromatic residues like phenylalanine, tyrosine, or tryptophan are also possible.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are essential for predicting the activity of new compounds and for optimizing lead structures in drug discovery.

Correlating Structural Descriptors with Molecular Properties and Predicted Interactions

In QSAR studies of thiourea derivatives, various structural descriptors are calculated to quantify different aspects of the molecule's physicochemical properties. These descriptors are then correlated with a measured biological activity (e.g., IC₅₀ values) using statistical methods.

Key descriptors often found to be significant in QSAR models for thiourea derivatives include:

Hydrophobicity Descriptors (e.g., LogP): These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in receptors. For many thiourea series, hydrophobic properties are significantly correlated with activity. nih.gov

Electronic Descriptors (e.g., Dipole Moment, Atomic Charges): These describe the electronic aspects of the molecule, which are crucial for electrostatic and hydrogen bonding interactions. The distribution of electron density, influenced by substituents like chlorine, can significantly affect binding affinity.

Steric Descriptors (e.g., Molar Refractivity, Kier's Shape Indices): These relate to the size and shape of the molecule, which determine how well it fits into a binding site. Steric hindrance or favorable bulk can be critical for activity. nih.gov

Topological Descriptors: These indices describe the connectivity of atoms within the molecule.

The following table summarizes key parameters from a representative QSAR study on thiourea analogs, illustrating the correlation between structural descriptors and biological activity.

| QSAR Model | Key Descriptors | Correlation Coefficient (r²) | Predictive Ability (q²) | Interpretation |

|---|---|---|---|---|

| Anti-Influenza Activity nih.gov | Electrostatic, Hydrophobic, Steric Fields | 0.849 | 0.724 | Activity is strongly influenced by the molecule's interaction fields. |

| Anti-HCV Activity nih.gov | Hydrophobicity (AClogP), Indicator Variables | 0.857 (r=0.926) | 0.830 | High hydrophobicity is favorable; specific substitutions can be detrimental. |

Reaction Mechanism Studies and Transition State Analysis through Computational Methods

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. Methods like Density Functional Theory (DFT) are commonly used to map out the potential energy surface of a reaction, providing insights into its feasibility and kinetics.

For thiourea derivatives, computational methods can be applied to study their synthesis. The formation of N,N'-disubstituted thioureas, for example, can proceed through the reaction of an amine with an isothiocyanate. DFT calculations can model this nucleophilic addition. Researchers can compute the geometries of the reactants, the transition state, and the product. scispace.com The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor governing the reaction rate.

Coordination Chemistry of Thiourea, N,n Bis 2,4 Dichlorophenyl , and Its Metal Complexes

Ligand Design Principles and Coordination Modes

General principles of thiourea (B124793) coordination chemistry suggest that "Thiourea, N,N'-bis(2,4-dichlorophenyl)-" would possess specific ligand characteristics. However, without experimental data, a detailed analysis is not possible.

Hard and Soft Donor Characteristics of Nitrogen and Sulfur Atoms

Based on Hard and Soft Acid and Base (HSAB) theory, the sulfur atom in the thiourea backbone is a soft donor, while the nitrogen atoms are harder donors. This would typically favor coordination of the soft sulfur atom to softer metal ions. The electronic effects of the 2,4-dichlorophenyl substituents would likely influence the electron density on both the sulfur and nitrogen atoms, but the precise nature of this influence has not been experimentally determined for this molecule.

Assessment of Monodentate, Bidentate, and Polydentate Ligand Behavior

Thiourea and its derivatives can act as monodentate ligands, typically coordinating through the sulfur atom. nih.gov In some cases, particularly with N-acyl or other suitably functionalized derivatives, they can act as bidentate ligands, coordinating through both sulfur and a nitrogen or oxygen atom. researchgate.netcapes.gov.br For "Thiourea, N,N'-bis(2,4-dichlorophenyl)-", monodentate coordination through the sulfur atom would be the most probable mode. The bulky 2,4-dichlorophenyl groups might sterically hinder coordination of the nitrogen atoms, making bidentate behavior less likely. However, without empirical evidence, this remains speculative.

Synthesis and Advanced Characterization of Transition Metal Complexes

No specific synthetic procedures or characterization data have been reported for transition metal complexes of "Thiourea, N,N'-bis(2,4-dichlorophenyl)-". The information below is based on general methodologies for related compounds.

Complexation Reactions with D-block Metal Ions (e.g., Cu(II), Co(II), Ni(II), Pd(II))

The synthesis of transition metal complexes with thiourea ligands is generally achieved by reacting a salt of the desired metal (e.g., chloride, nitrate, or acetate) with the thiourea ligand in a suitable solvent, such as ethanol, methanol, or acetonitrile. nih.gov The stoichiometry of the reactants can be varied to obtain complexes with different ligand-to-metal ratios. For instance, reacting a metal(II) salt with two equivalents of a monodentate thiourea ligand often yields complexes of the type [ML₂X₂], where M is the metal ion, L is the thiourea ligand, and X is an anionic ligand like a halide. nih.gov

Spectroscopic Signatures of Metal-Ligand Coordination

The coordination of a thiourea ligand to a metal ion typically results in characteristic shifts in its spectroscopic signatures.

Infrared (IR) Spectroscopy: Coordination through the sulfur atom generally leads to a decrease in the frequency of the ν(C=S) stretching vibration and an increase in the ν(C-N) stretching frequency. This is due to the donation of electron density from the sulfur atom to the metal, which weakens the C=S bond and increases the double bond character of the C-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the chemical shift of the N-H protons would be expected to change upon coordination. In ¹³C NMR, the resonance of the C=S carbon would also be affected. nih.govnih.gov

UV-Visible Spectroscopy: The electronic spectra of the metal complexes would show d-d transitions and charge transfer bands, which are indicative of the coordination environment and geometry around the metal ion.

Without experimental data for the specific complexes of "Thiourea, N,N'-bis(2,4-dichlorophenyl)-", a detailed analysis of their spectroscopic signatures is not possible.

Crystallographic Determination of Coordination Geometries and Stereochemistry (e.g., Square Planar, Octahedral, Distorted Tetrahedral)

The coordination geometry of metal complexes with thiourea ligands is influenced by the metal ion, its oxidation state, and the steric and electronic properties of the ligand. For the d-block metals :

Cu(II): Copper(II) complexes can adopt various geometries, including square planar, tetrahedral, and distorted octahedral. nih.gov

Co(II): Cobalt(II) complexes are commonly found in tetrahedral or octahedral geometries. nih.govmdpi.com

Ni(II): Nickel(II) can form square planar (often with low-spin d⁸ configuration), tetrahedral, or octahedral complexes. researchgate.netcore.ac.uk

Pd(II): Palladium(II) complexes, with a d⁸ electron configuration, almost exclusively adopt a square planar geometry. nih.gov

For complexes of the type [ML₂X₂] with a monodentate thiourea ligand, tetrahedral geometries are common for Co(II), while Pd(II) would be expected to be square planar. nih.gov The geometry of Cu(II) and Ni(II) complexes would be more variable. The bulky nature of the 2,4-dichlorophenyl groups in "Thiourea, N,N'-bis(2,4-dichlorophenyl)-" would likely play a significant role in determining the final coordination geometry. However, no crystallographic data is available to confirm this.

Application of Metal Complexes in Catalysis

The catalytic potential of metal complexes derived from thiourea ligands is a burgeoning area of research. The sulfur and nitrogen donor atoms of the thiourea moiety provide robust coordination sites for a variety of transition metals, leading to the formation of stable yet reactive catalytic species.

Design and Synthesis of Metal-Organic Frameworks (MOFs) Utilizing Thiourea Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of thiourea-based ligands, such as N,N'-bis(2,4-dichlorophenyl)thiourea, into MOF structures is an emerging strategy to introduce specific functionalities. The presence of both hard (nitrogen) and soft (sulfur) donor atoms in the thiourea backbone allows for versatile coordination with a range of metal centers, potentially influencing the framework's topology, porosity, and surface chemistry.

While the synthesis of MOFs from various functionalized thiourea and urea (B33335) ligands has been reported, demonstrating the feasibility of incorporating these functionalities, specific examples detailing the use of N,N'-bis(2,4-dichlorophenyl)thiourea in MOF construction are not yet prevalent in the literature. This highlights a promising, yet underexplored, avenue for the development of novel MOFs with potentially enhanced catalytic or separation capabilities.

Catalytic Activity in Various Organic Transformations

Metal complexes of thiourea derivatives have demonstrated considerable efficacy as catalysts in a range of organic transformations. For instance, palladium complexes of bulky N,N'-disubstituted bis(thiourea) ligands have been shown to be highly active and stable catalysts for Heck and Suzuki cross-coupling reactions, even under aerobic conditions. core.ac.uk These reactions are fundamental in C-C bond formation for the synthesis of complex organic molecules. The catalytic cycle often involves the coordination of the thiourea ligand to the metal center, which in turn modulates the electronic properties and reactivity of the metal, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

While direct studies on the catalytic activity of metal complexes specifically derived from N,N'-bis(2,4-dichlorophenyl)thiourea are limited, the established catalytic utility of structurally related thiourea complexes suggests a strong potential for similar applications. The electron-withdrawing nature of the dichlorophenyl substituents could influence the Lewis acidity of the metal center, potentially enhancing catalytic activity in certain reactions.

Table 1: Representative Catalytic Applications of Thiourea-based Metal Complexes

| Catalyst Type | Organic Transformation | Substrates | Key Findings | Reference |

| Palladium(0)-bis(thiourea) | Heck Coupling | Aryl iodides, Aryl bromides | High turnover numbers (TONs) and turnover frequencies (TOFs) under aerobic conditions. | core.ac.uk |

| Palladium(0)-bis(thiourea) | Suzuki Coupling | Aryl iodides, Aryl bromides | Effective C-C bond formation with good yields. | core.ac.uk |

It is important to note that the catalytic performance is highly dependent on the nature of the metal, the substituents on the thiourea ligand, and the reaction conditions. Further research is warranted to explore the catalytic scope of N,N'-bis(2,4-dichlorophenyl)thiourea metal complexes.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are intrinsically linked to the nature of the metal ion and the coordinating ligands. The study of these properties provides fundamental insights into the bonding and structure of the complexes and is crucial for their application in areas such as molecular magnetism and electronics.

The electronic properties of metal complexes with thiourea ligands are influenced by the ligand field created by the sulfur and nitrogen donor atoms. UV-Vis spectroscopy is a common technique used to probe the d-d electronic transitions of the metal center and charge-transfer bands between the metal and the ligand. rsc.org In the case of N,N'-bis(2,4-dichlorophenyl)thiourea complexes, the electronic transitions would be modulated by the electron-withdrawing dichlorophenyl groups, which can affect the energy levels of the ligand's molecular orbitals and, consequently, the metal-ligand orbital overlap.

The magnetic properties of these complexes are determined by the spin state of the central metal ion and the interactions between multiple metal centers in polynuclear complexes. lucp.netmdpi.com For a mononuclear complex with a paramagnetic metal ion, the magnetic susceptibility follows the Curie law, with the effective magnetic moment being related to the number of unpaired electrons. dalalinstitute.com In polynuclear complexes, the thiourea ligand can act as a bridging ligand, mediating magnetic exchange interactions (either ferromagnetic or antiferromagnetic) between the metal centers. lucp.netmdpi.com The nature and strength of this magnetic coupling are highly dependent on the bridging geometry, including bond lengths and angles. lucp.net

While general principles governing the electronic and magnetic properties of transition metal complexes with thiourea-based ligands are well-established, specific experimental data for complexes of N,N'-bis(2,4-dichlorophenyl)thiourea are not extensively documented. Such studies would be invaluable for a comprehensive understanding of the structure-property relationships in this class of compounds.

Despite a comprehensive search for scientific literature, no specific research articles or datasets pertaining to the supramolecular chemistry and anion recognition properties of the chemical compound Thiourea, N,N'-bis(2,4-dichlorophenyl)- could be located. As a result, the generation of a detailed article adhering to the requested outline is not possible at this time.

The provided outline requires in-depth, scientifically accurate information, including detailed research findings and data tables on design principles, mechanisms of anion binding, and advanced analytical studies specific to "Thiourea, N,N'-bis(2,4-dichlorophenyl)-". The absence of published studies on this particular compound in the accessible scientific domain prevents the fulfillment of the request with the required level of detail and accuracy.

General principles of thiourea-based anion receptors are well-established in the field of supramolecular chemistry. These receptors typically function through hydrogen bonding interactions between the thiourea N-H protons and the guest anion. The acidity of these protons, and thus the binding strength, is significantly influenced by the electronic properties of the substituents on the nitrogen atoms. Electron-withdrawing groups, such as the 2,4-dichlorophenyl groups in the specified compound, are expected to enhance the acidity of the N-H protons and thereby increase the affinity for anions compared to thioureas with electron-donating or less electron-withdrawing substituents.

Furthermore, the study of such interactions commonly employs techniques like UV-Vis, fluorescence, and NMR spectroscopy. These methods allow for the determination of binding constants, complex stoichiometry, and provide insights into the binding mode. However, without specific experimental data for "Thiourea, N,N'-bis(2,4-dichlorophenyl)-", any discussion would remain purely speculative and would not meet the required standard of a scientifically accurate article based on research findings.

Therefore, this report acknowledges the query but is unable to provide the requested article due to the lack of available information on the subject compound.

Supramolecular Chemistry and Anion Recognition

Supramolecular Catalysis Enhanced by Anion Recognition

The ability of thiourea (B124793) derivatives to form strong hydrogen bonds with anions has been harnessed to develop innovative catalytic systems. By binding to the counteranion of a cationic reagent or stabilizing an anionic intermediate, these catalysts can significantly influence the rate and selectivity of a chemical reaction. The electron-withdrawing nature of the two 2,4-dichlorophenyl groups in Thiourea, N,N'-bis(2,4-dichlorophenyl)- enhances the acidity of the N-H protons, making it a particularly effective anion-binding agent.

Catalytic Strategies Involving Counteranion Trapping

A key strategy in supramolecular catalysis is the concept of counteranion trapping. In many reactions involving cationic intermediates, the associated anion can form a tight ion pair, which may hinder the reactivity of the cation. A well-designed thiourea catalyst can encapsulate or "trap" this counteranion through hydrogen bonding, thereby liberating the cation to participate more readily in the desired transformation.

While specific research detailing the use of Thiourea, N,N'-bis(2,4-dichlorophenyl)- in counteranion trapping is not extensively documented in publicly available literature, the principles can be extrapolated from studies on structurally similar bis-thiourea catalysts. For instance, chiral macrocyclic bis-thioureas have been shown to be highly effective in promoting reactions through this mechanism. nih.gov These catalysts create a defined cavity that selectively binds anions, leading to enhanced catalytic efficiency and enantioselectivity. The general mechanism for such a process can be illustrated as follows:

| Step | Description | Role of Thiourea Catalyst |

| 1 | The catalyst, in this case, a bis-thiourea, is present in the reaction mixture. | The thiourea N-H protons are poised for hydrogen bonding. |

| 2 | A cationic reagent with its counteranion is introduced. | The thiourea's electron-deficient N-H groups form strong hydrogen bonds with the counteranion. |

| 3 | The counteranion is "trapped" by the thiourea catalyst. | This sequestration of the anion frees the cationic reagent, increasing its effective concentration and reactivity. |

| 4 | The activated cation proceeds to react with the substrate. | The catalyst facilitates the key bond-forming step by maintaining a chiral environment around the reactive species. |

| 5 | The product is formed, and the catalyst is regenerated. | The catalyst releases the product and the anion, ready to start a new catalytic cycle. |

This strategy has been successfully applied in various reactions, including Friedel-Crafts alkylations and Michael additions. The effectiveness of the catalyst is often dependent on the complementarity between the catalyst's binding site and the size, shape, and charge of the anion.

Principles of Chiral Induction in Supramolecular Catalytic Systems

The introduction of chirality into the structure of a thiourea catalyst allows for the transfer of stereochemical information to the products of a reaction, a process known as chiral induction. For a molecule like Thiourea, N,N'-bis(2,4-dichlorophenyl)- to be used in asymmetric catalysis, it would need to be part of a larger, chiral supramolecular assembly. This is often achieved by incorporating the thiourea moieties into a chiral scaffold, such as a derivative of 1,2-diaminocyclohexane or a binaphthyl (BINAM) framework.

The principles of chiral induction in these systems are multifaceted and rely on the precise three-dimensional arrangement of the catalyst, substrates, and any associated ions. Key factors influencing the stereochemical outcome of a reaction include:

Dual Hydrogen Bonding: The two N-H groups of the thiourea can simultaneously bind to a substrate or an anion, holding it in a specific orientation. In a chiral catalyst, this fixed geometry directs the approach of the other reactant, favoring the formation of one enantiomer over the other.

Chiral Environment: The chiral backbone of the catalyst creates a sterically defined pocket or cavity. The substrates must fit within this pocket in a particular manner to react, and this spatial constraint dictates the stereochemistry of the product.

Cooperative Catalysis: In many instances, particularly with bis-thiourea catalysts, both thiourea units can act in concert. One unit might bind the anion, while the other activates the substrate, creating a highly organized transition state that leads to high levels of enantioselectivity.

The following table summarizes the key components and their roles in a hypothetical chiral supramolecular catalytic system incorporating a derivative of Thiourea, N,N'-bis(2,4-dichlorophenyl)- :

| Component | Role in Chiral Induction |

| Chiral Scaffold | Provides the overall three-dimensional structure and creates a chiral environment. |

| Thiourea, N,N'-bis(2,4-dichlorophenyl)- Moiety | Acts as the primary site for hydrogen bonding to the substrate and/or counteranion, orienting them for stereoselective reaction. The dichlorophenyl groups enhance binding strength. |

| Substrates | Interact with the chiral catalyst through non-covalent interactions, leading to a diastereomeric transition state. |

| Solvent | Can influence the strength of hydrogen bonds and the overall conformation of the catalytic complex. |

Organocatalysis Utilizing Thiourea, N,n Bis 2,4 Dichlorophenyl , and Its Derivatives

Fundamental Principles of Dual Hydrogen Bond Donor Organocatalysis

Thiourea-based organocatalysis is fundamentally reliant on the ability of the thiourea (B124793) group's two N-H protons to act as hydrogen bond donors. nih.gov Unlike ureas, thioureas generally exhibit higher acidity and are stronger hydrogen bond donors, a property crucial for their catalytic efficacy. wikipedia.orgnih.gov This dual hydrogen-bonding capacity allows the catalyst to form a clamp-like, pre-organized complex with a substrate, a key feature in achieving rate acceleration and stereocontrol. wikipedia.org

The primary role of a thiourea catalyst is to activate an electrophilic substrate by forming two simultaneous hydrogen bonds. wikipedia.org In reactions involving carbonyls, imines, or nitro compounds, the thiourea N-H protons interact with the oxygen or nitrogen atoms of the electrophile. This interaction polarizes the substrate, lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), and renders it more susceptible to nucleophilic attack. acs.org

For a catalyst to be truly bifunctional, it often incorporates a Lewis basic site (such as a tertiary amine) in addition to the hydrogen-bond-donating thiourea group. rsc.orgnih.gov This allows for the simultaneous activation of both the electrophile (via hydrogen bonding with the thiourea) and a nucleophile (via deprotonation or hydrogen bonding with the basic site). rsc.org This synergistic activation mimics enzymatic processes and leads to highly efficient and selective transformations under mild conditions. rsc.orgrsc.org For example, in the addition of a nucleophile to a nitroolefin, the thiourea group would activate the nitro group, while an amine moiety on the catalyst would activate the nucleophile through deprotonation or hydrogen bonding. libretexts.org

The effectiveness of thiourea organocatalysis is not solely due to ground-state substrate activation but is significantly influenced by the stabilization of the reaction's transition state through a network of non-covalent interactions. acs.orgresearchgate.net The dual hydrogen bond between the catalyst and the substrate is maintained and often strengthened in the transition state, thereby lowering the activation energy of the reaction.

Computational and experimental studies have revealed that beyond the primary hydrogen bonds, other secondary non-covalent interactions can be crucial for both reactivity and selectivity. acs.orgnih.gov These can include:

Anion-Binding: The thiourea motif is an excellent anion-binding site, which can stabilize developing negative charges in the transition state, for instance, the cyanide anion in a hydrocyanation reaction or a nitronate anion in a Michael addition. acs.orgresearchgate.net

Cation-π Interactions: In reactions involving cationic intermediates, aromatic rings on the catalyst or substrate can engage in stabilizing cation-π interactions. researchgate.net

Steric Repulsion: The bulky substituents on the catalyst framework can create steric hindrance that disfavors one transition state over another, leading to high stereoselectivity.

A detailed investigation into the amido-thiourea catalyzed imine hydrocyanation showed that the transition state is stabilized by multiple interactions: the cyanide anion is bound by the thiourea, and the newly formed iminium ion is stabilized by the amide part of the catalyst. acs.orgnih.gov This complex network of interactions dictates the stereochemical outcome of the reaction.

Asymmetric Organocatalytic Transformations

A major application of thiourea derivatives is in asymmetric synthesis, where the goal is to produce one enantiomer of a chiral molecule preferentially. This is achieved by using chiral, non-racemic thiourea catalysts.

To induce enantioselectivity, the achiral thiourea core is integrated into a chiral scaffold. The synthesis of these catalysts is often straightforward, typically involving the reaction of a chiral primary amine with an isothiocyanate. wikipedia.orgnih.gov A wide array of chiral backbones has been employed, leading to a diverse library of catalysts tailored for specific reactions. nih.gov Common strategies include:

Cinchona Alkaloids: These readily available natural products provide a rigid chiral framework and a tertiary amine base, making them ideal for creating bifunctional catalysts. acs.orgnih.gov

1,2-Diamines: Chiral 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine are frequently used scaffolds that provide a C2-symmetric environment. rsc.org

Amino Acids and Alcohols: Chiral amino acids or amino alcohols serve as versatile starting materials for building multifunctional thiourea catalysts. nih.govjst.go.jp

The development process often involves screening a library of catalysts where the chiral unit, the linker, and the aryl substituents on the thiourea are systematically varied to optimize both reactivity and enantioselectivity. nih.gov

Understanding the mechanism of stereocontrol is critical for rational catalyst design. For thiourea-catalyzed reactions, the stereochemical outcome is determined by how the chiral catalyst orients the two reactants in the transition state.

Aza-Henry (Nitro-Mannich) Reaction: The aza-Henry reaction involves the addition of a nitroalkane to an imine. researchgate.net In the bifunctional catalytic cycle, the tertiary amine of the catalyst deprotonates the nitroalkane to form a nitronate anion, while the thiourea moiety activates the imine via dual hydrogen bonding. nih.govlibretexts.org The chiral scaffold then orchestrates the facial-selective attack of the nitronate onto the imine. The catalyst holds both the electrophile and the nucleophile in a well-defined spatial arrangement, allowing the addition to occur from only one face, thus generating the product with high enantiomeric excess. nih.govresearchgate.net

Table 1: Representative Chiral Thiourea-Catalyzed Aza-Henry Reaction of N-Boc Imines This table presents illustrative data from the literature to demonstrate the effectiveness of chiral thiourea catalysts in the aza-Henry reaction. The specific catalyst N,N'-bis(2,4-dichlorophenyl)thiourea may show different results.

| Catalyst Structure | Imine Substrate (Ar) | Nitroalkane | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Takemoto's Catalyst | C6H5 | CH3NO2 | 95 | - | 93 | nih.gov |

| Cinchona-derived | 4-Cl-C6H4 | CH3CH2NO2 | 92 | 71:29 | 84 | acs.org |

| Hydroquinine-derived | Isatin-derived | CH3(CH2)3NO2 | 91 | 99:1 | 95 | acs.org |

| Rosin-derived | 4-MeO-C6H4 | CH3CH2NO2 | 93 | 98:2 | 98 | researchgate.net |

Michael Additions: In the asymmetric Michael addition of a nucleophile (e.g., a malonate or 1,3-dicarbonyl compound) to a Michael acceptor (e.g., a nitroolefin), the bifunctional catalyst again plays a dual role. libretexts.org Density functional theory (DFT) calculations and experimental studies suggest a preferred mechanism where the catalyst's protonated amine activates the electrophile (enone), and the nucleophile (nitronate) binds to the thiourea moiety via hydrogen bonding. core.ac.ukacs.org The chiral backbone of the catalyst creates a pocket that differentiates the two faces of the electrophile, leading to a highly enantioselective carbon-carbon bond formation. rsc.org

Table 2: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins This table presents illustrative data to demonstrate the effectiveness of chiral thiourea catalysts in the Michael addition. The specific catalyst N,N'-bis(2,4-dichlorophenyl)thiourea may show different results.

| Catalyst Structure | Michael Acceptor (Ar) | Michael Donor | Yield (%) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Takemoto's Catalyst | C6H5 | Dimethyl malonate | 90 | 85 | jst.go.jp |

| (R,R)-DPEN-derived | 4-CF3-C6H4 | Acetylacetone (B45752) | 98 | 95 | rsc.org |

| Cinchona-derived | 2-Naphthyl | Dibenzoylmethane | 99 | 96 | core.ac.uk |

| Schreiner's Type | 4-Cl-C6H4 | Diethyl malonate | 99 | 94 | libretexts.org |

Catalyst Design Strategies and Structure-Activity Relationship Studies in Organocatalysis

The rational design of organocatalysts is a key driver of progress in the field. For thiourea-based catalysts, structure-activity relationship (SAR) studies focus on systematically modifying the catalyst structure to enhance its performance. nih.govrsc.org

Key design considerations include:

Acidity of N-H Protons: The catalytic activity is directly related to the hydrogen-bond donating strength of the thiourea. Introducing electron-withdrawing groups on the aryl rings, such as the 2,4-dichloro substituents in N,N'-bis(2,4-dichlorophenyl)thiourea, increases the acidity of the N-H protons. This leads to stronger substrate binding and greater rate acceleration compared to catalysts with electron-donating groups. The 3,5-bis(trifluoromethyl)phenyl substituent, found in the well-known Schreiner's thiourea, is another prime example of this strategy. wikipedia.org

Chiral Scaffold: The choice of the chiral backbone is paramount for achieving high stereoselectivity. The scaffold must provide a rigid and well-defined chiral environment that effectively shields one face of the bound substrate. nih.gov

Linker and Basicity: In bifunctional catalysts, the nature and length of the linker connecting the thiourea unit to the basic site (e.g., tertiary amine) are crucial. The linker must position the two functional groups optimally to allow for simultaneous interaction with the two reacting partners without causing unproductive intramolecular interactions. The basicity of the amine must also be tuned for the specific reaction; a base that is too strong or too weak can be detrimental to catalyst performance. rsc.org

By systematically synthesizing and screening libraries of catalysts with variations in these three areas, researchers can identify optimal structures for specific transformations, leading to the development of highly active and selective organocatalysts. nih.gov

Computational Studies of Organocatalytic Cycles and Mechanistic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of organocatalyzed reactions. These studies provide detailed insights into reaction pathways, transition state geometries, and the electronic interactions that govern catalysis. While direct computational studies on the organocatalytic applications of N,N'-bis(2,4-dichlorophenyl)thiourea are not prominently documented, research on the related bis-acyl-thiourea derivative UP-1 offers valuable information on its electronic properties and interaction modes, which are fundamental to its function.

In a study investigating the biological activity of UP-1, DFT calculations were employed to understand its structural and electronic characteristics. chemrxiv.org These findings, while not in the context of organocatalysis, shed light on the molecule's potential to act as a hydrogen-bond donor, a key feature of thiourea organocatalysts.

The computational analysis of UP-1 involved the determination of various quantum chemical descriptors, which are crucial for predicting the reactivity and stability of the molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Calculated Quantum Chemical Descriptors for UP-1

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | - |

| Electron Affinity (A) | - |

| Hardness (η) | - |

| Softness (S) | - |

| Chemical Potential (µ) | - |

| Electronegativity (χ) | - |

Note: Specific values for these descriptors for UP-1 were part of a broader study and are presented here conceptually as they are central to DFT analysis of such compounds.

The hardness of a molecule, determined from the HOMO-LUMO energy gap, is a significant indicator of its reactivity. rsc.org A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. In the context of organocatalysis, the electronic properties dictated by these frontier orbitals are critical for the catalyst's ability to activate substrates. For instance, the LUMO of the thiourea catalyst can interact with the HOMO of a nucleophile, while the acidic N-H protons can form hydrogen bonds with an electrophile, activating it for nucleophilic attack.

Molecular docking simulations of UP-1 with biological targets, such as DNA and the urease enzyme, have further illuminated its binding modes. chemrxiv.org These studies revealed that the thiourea moiety plays a crucial role in establishing hydrogen bonding and other non-covalent interactions with the substrate. This is directly analogous to the proposed mechanism of action for thiourea organocatalysts, where the two N-H protons of the thiourea group form a 'bidentate' hydrogen bond with an electrophilic substrate, thereby activating it. researchgate.net

For example, in the asymmetric Michael addition of acetylacetone to a nitroolefin catalyzed by a bifunctional thiourea, DFT calculations have shown that both the nucleophile and the electrophile are coordinated to the catalyst through a network of hydrogen bonds. researchgate.net The thiourea unit specifically activates the nitroolefin by hydrogen bonding to the nitro group. Although this study did not use N,N'-bis(2,4-dichlorophenyl)thiourea, the fundamental principles of activation are expected to be similar.

While the direct computational elucidation of a complete catalytic cycle involving N,N'-bis(2,4-dichlorophenyl)thiourea remains an area for future research, the existing data on related compounds strongly supports the role of the thiourea backbone as a powerful hydrogen-bonding motif. The electron-withdrawing nature of the 2,4-dichlorophenyl groups is anticipated to enhance the acidity of the N-H protons, making it a more effective hydrogen-bond donor and, consequently, a potentially more active organocatalyst. Further computational investigations are necessary to map the specific mechanistic pathways and transition states for reactions catalyzed by this particular thiourea derivative.

Materials Science Applications of Thiourea Derivatives

Poly(thiourea)s for Advanced Optical Materials

Poly(thiourea)s (PTUs) are a class of polymers that have garnered considerable attention for their potential in optical applications, primarily due to their high refractive indices. The incorporation of sulfur and aromatic groups within the polymer backbone contributes significantly to their high molar refractivity.

Development of High Refractive Index Polymers (HRIPs)

High Refractive Index Polymers (HRIPs) are crucial components in modern optoelectronic devices, including advanced displays, optical lenses, and organic light-emitting diodes (OLEDs). The quest for novel HRIPs with superior performance characteristics has led to the exploration of various polymer systems. Poly(thiourea)s are particularly promising candidates due to the inherent properties of the thiourea (B124793) moiety. The presence of the sulfur atom, which has a high atomic refraction, and the potential for introducing aromatic and halogenated substituents, can significantly enhance the refractive index of the resulting polymer.

Research on other halogenated and sulfur-containing polymers has demonstrated the efficacy of this approach. For instance, polyimides containing sulfur have been shown to exhibit high refractive indices. rsc.org Similarly, the incorporation of bromine and chlorine into polymer structures is a well-established strategy for increasing their refractive index. Therefore, a polymer incorporating N,N'-bis(2,4-dichlorophenyl)thiourea units is expected to exhibit a high refractive index, making it a person of interest for applications in advanced optical materials.

Influence of Polarizable Hydrogen Bonds on Optical Properties and Polymer Packing

The thiourea group is characterized by the presence of N-H protons that can act as hydrogen bond donors and a sulfur atom that can act as a hydrogen bond acceptor. This capacity for hydrogen bonding plays a crucial role in determining the solid-state structure and, consequently, the optical properties of poly(thiourea)s. Strong intermolecular and intramolecular hydrogen bonds can lead to denser polymer packing, which in turn can increase the refractive index of the material.

In N,N'-disubstituted thioureas, the two N-H groups can form extensive hydrogen-bonding networks. In the case of Thiourea, N,N'-bis(2,4-dichlorophenyl)- , the hydrogen bonds would likely involve the N-H protons and the sulfur atom of the thiourea core. These interactions can promote a more ordered and compact arrangement of the polymer chains. This dense packing minimizes the free volume within the material, a factor that is known to contribute to a higher refractive index.

Studies on other N,N'-bis(aryl)thioureas have confirmed the presence of strong intramolecular and intermolecular hydrogen bonds that influence their crystal packing. nih.gov It is reasonable to extrapolate that polymers containing the N,N'-bis(2,4-dichlorophenyl)thiourea moiety would exhibit similar behavior, with the hydrogen bonds enforcing a rigid and densely packed structure, which is beneficial for achieving a high refractive index and good thermal stability.

Thiourea-Based Chemosensors for Analytical Applications

Thiourea derivatives have been extensively investigated as chemosensors for the detection of various anions and cations. The ability of the thiourea group to act as a binding site, coupled with the potential for incorporating chromophoric or fluorophoric units, makes them highly suitable for the design of colorimetric and fluorescent sensors.

Design and Sensing Mechanisms for Specific Analyte Detection

The design of a thiourea-based chemosensor typically involves the integration of three key components: a recognition unit (the thiourea group), a signaling unit (a chromophore or fluorophore), and a linker connecting the two. The N-H protons of the thiourea can form hydrogen bonds with anions, leading to a change in the electronic properties of the signaling unit, which manifests as a detectable color change or a change in fluorescence intensity.

For Thiourea, N,N'-bis(2,4-dichlorophenyl)- , the two N-H groups provide a well-defined binding pocket for anions. The electron-withdrawing nature of the dichlorophenyl groups would enhance the acidity of the N-H protons, making them more effective hydrogen bond donors and potentially leading to stronger interactions with anions. This enhanced binding affinity could translate to higher sensitivity and selectivity in analyte detection.

While specific studies on the chemosensing capabilities of Thiourea, N,N'-bis(2,4-dichlorophenyl)- are not documented, research on structurally similar compounds provides valuable insights. For example, various aryl-substituted thioureas have been shown to be effective chemosensors for anions such as fluoride, acetate, and phosphate (B84403). The sensing mechanism often involves a deprotonation of the thiourea N-H groups by basic anions or the formation of a stable hydrogen-bonded complex, which perturbs the intramolecular charge transfer (ICT) process of the attached chromophore, resulting in a noticeable optical response. Given its structure, Thiourea, N,N'-bis(2,4-dichlorophenyl)- could potentially be developed into a selective chemosensor for environmentally or biologically important anions.

Fabrication and Characterization of Functional Polymers and Composites

The fabrication of functional polymers and composites from thiourea-based monomers is a critical step in translating their potential into practical applications. The processing method employed can significantly influence the final properties of the material.

The synthesis of a polymer from Thiourea, N,N'-bis(2,4-dichlorophenyl)- would likely follow established polycondensation methods. For instance, reaction with a diisocyanate would yield a poly(thiourea-urea), while reaction with a diacyl chloride would produce a poly(acylthiourea). The choice of comonomer would allow for the fine-tuning of the polymer's properties, such as its solubility, thermal stability, and mechanical strength.

Once synthesized, the characterization of the resulting polymer would be essential to understand its structure-property relationships. Standard techniques for polymer characterization would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including the thiourea and other moieties in the polymer backbone.

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

Thermal Analysis (TGA and DSC): To evaluate the thermal stability and phase transitions (glass transition temperature, melting point) of the polymer.

UV-Vis Spectroscopy and Ellipsometry: To determine the optical properties, such as transparency and refractive index.

The fabrication of thin films or other forms of the polymer would be necessary for many of its potential applications. Solution casting or spin coating are common methods for producing high-quality optical films from soluble polymers. If the polymer is not readily soluble, melt processing techniques could be explored, provided the polymer is thermally stable at its processing temperature.

Furthermore, the creation of composites by incorporating Thiourea, N,N'-bis(2,4-dichlorophenyl)- or its corresponding polymer into a host matrix could lead to materials with enhanced properties. For example, dispersing the thiourea derivative into a transparent polymer matrix could be a strategy to increase the refractive index of the host material.

Below is a table summarizing the expected properties and characterization techniques for a hypothetical polymer derived from Thiourea, N,N'-bis(2,4-dichlorophenyl)- .

| Property | Expected Characteristic | Characterization Technique |

| Structure | Linear or cross-linked poly(thiourea) | NMR, FTIR |

| Molecular Weight | Dependent on synthesis conditions | GPC |

| Thermal Stability | High, due to aromatic and hydrogen-bonded structure | TGA, DSC |

| Refractive Index | High (>1.6), due to sulfur and chlorine content | Ellipsometry, Refractometry |

| Optical Transparency | Potentially high in the visible region | UV-Vis Spectroscopy |

| Solubility | Likely soluble in polar aprotic solvents | Solubility tests |

Mechanistic Investigations of Core Chemical Transformations Involving Thiourea Derivatives

Oxidation and Reduction Pathways of the Thiourea (B124793) Moiety

Direct mechanistic studies on the oxidation and reduction of Thiourea, N,N'-bis(2,4-dichlorophenyl)- are not extensively documented in the literature. However, the general electrochemical behavior of thiourea derivatives provides a framework for understanding its potential redox pathways. The thiourea moiety is susceptible to oxidation, primarily at the sulfur atom.

Cyclic voltammetry studies on various thiourea derivatives have demonstrated their electrochemical oxidation. researchgate.net For instance, research on bis-acyl-thiourea derivatives has shown that the oxidation peak observed in cyclic voltammetry can be influenced by interactions with other molecules, such as DNA, suggesting the involvement of the oxidizable thiourea group in such interactions. nih.gov

The oxidation of thioureas can proceed through various mechanisms, often leading to the formation of disulfide-linked species or further oxidation products like sulfinic and sulfonic acids, depending on the oxidant and reaction conditions. In the context of metal complexes, thiourea and its derivatives can participate in redox reactions where the sulfur atom coordinates to a metal ion, facilitating electron transfer. For example, Cu(I)-thiourea complexes can be oxidized to Cu(II) species. researchgate.net

Based on these general principles, the oxidation of Thiourea, N,N'-bis(2,4-dichlorophenyl)- would likely initiate at the sulfur atom, leading to a radical cation intermediate. This intermediate could then dimerize to form a disulfide or react with other species present in the medium. The presence of electron-withdrawing chloro-substituents on the phenyl rings would be expected to increase the oxidation potential of the thiourea moiety compared to unsubstituted diphenylthiourea.

Reduction of the thiourea group is less common under typical conditions, as the thiocarbonyl group is not a strong electron acceptor. However, under specific electrochemical or chemical reducing conditions, reduction could potentially occur at the C=S double bond.

Nucleophilic Substitution Reactions Involving Thiourea Derivatives

The thiourea moiety possesses nucleophilic character, primarily due to the lone pairs of electrons on the sulfur and nitrogen atoms. The sulfur atom is generally considered the more nucleophilic center in reactions with soft electrophiles.